molecular formula C13H20ClN3S B14450477 1-(m-Chlorophenyl)-3-(2-(diethylamino)ethyl)-2-thiourea CAS No. 73953-70-5

1-(m-Chlorophenyl)-3-(2-(diethylamino)ethyl)-2-thiourea

Cat. No.: B14450477
CAS No.: 73953-70-5
M. Wt: 285.84 g/mol
InChI Key: FMZJYIHMIHBFHK-UHFFFAOYSA-N
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Description

1-(m-Chlorophenyl)-3-(2-(diethylamino)ethyl)-2-thiourea is a chemical compound characterized by the presence of a chlorophenyl group, a diethylaminoethyl group, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(m-Chlorophenyl)-3-(2-(diethylamino)ethyl)-2-thiourea typically involves the reaction of m-chlorophenyl isocyanate with diethylaminoethylamine in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(m-Chlorophenyl)-3-(2-(diethylamino)ethyl)-2-thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

1-(m-Chlorophenyl)-3-(2-(diethylamino)ethyl)-2-thiourea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(m-Chlorophenyl)-3-(2-(diethylamino)ethyl)-2-thiourea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(p-Chlorophenyl)-3-(2-(diethylamino)ethyl)-2-thiourea
  • 1-(o-Chlorophenyl)-3-(2-(diethylamino)ethyl)-2-thiourea
  • 1-(m-Chlorophenyl)-3-(2-(dimethylamino)ethyl)-2-thiourea

Uniqueness

1-(m-Chlorophenyl)-3-(2-(diethylamino)ethyl)-2-thiourea is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the m-chlorophenyl group and the diethylaminoethyl moiety differentiates it from other similar compounds, potentially leading to unique reactivity and applications.

Properties

CAS No.

73953-70-5

Molecular Formula

C13H20ClN3S

Molecular Weight

285.84 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-[2-(diethylamino)ethyl]thiourea

InChI

InChI=1S/C13H20ClN3S/c1-3-17(4-2)9-8-15-13(18)16-12-7-5-6-11(14)10-12/h5-7,10H,3-4,8-9H2,1-2H3,(H2,15,16,18)

InChI Key

FMZJYIHMIHBFHK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(=S)NC1=CC(=CC=C1)Cl

Origin of Product

United States

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